REACTION_SMILES
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[CH3:17][N:18]([CH:19]=[O:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH3:1][O:2][c:3]1[c:4]([CH3:11])[cH:5][c:6]([O:9][CH3:10])[cH:7][cH:8]1.[P:12]([Cl:13])([Cl:14])([Cl:15])=[O:16]>>[CH3:1][O:2][c:3]1[c:4]([CH3:11])[cH:5][c:6]([O:9][CH3:10])[c:7]([CH:19]=[O:20])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(OC)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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|
Type
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product
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Smiles
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COc1cc(C=O)c(OC)cc1C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:17][N:18]([CH:19]=[O:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH3:1][O:2][c:3]1[c:4]([CH3:11])[cH:5][c:6]([O:9][CH3:10])[cH:7][cH:8]1.[P:12]([Cl:13])([Cl:14])([Cl:15])=[O:16]>>[CH3:1][O:2][c:3]1[c:4]([CH3:11])[cH:5][c:6]([O:9][CH3:10])[c:7]([CH:19]=[O:20])[cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C=O)c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(OC)c(C)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=O)c(OC)cc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |